N,N'-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) is a complex organic compound that features a pyrimidine core linked to two fluorobenzamide groups via sulfur-containing methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which can be synthesized through a cyclization reaction involving amidines and ketones . The sulfur-containing methylene bridges are introduced via a nucleophilic substitution reaction, where thiol groups react with halomethyl intermediates. Finally, the fluorobenzamide groups are attached through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the methylene bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide groups to amines.
Substitution: The fluorine atoms on the benzamide groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Mechanism of Action
The mechanism of action of N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur-containing methylene bridges and fluorobenzamide groups play a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N2,N4-disubstituted pyrimidine-2,4-diamines: Known for their inhibitory activity against cyclin-dependent kinases (CDKs) and their potential as anticancer agents.
Bis-pyrimidine derivatives: These compounds have shown antimicrobial and DNA photocleavage activity, making them promising candidates for drug development.
Uniqueness
N,N’-[pyrimidine-2,4-diylbis(sulfanediylmethanediyl)]bis(2-fluorobenzamide) is unique due to its specific structural features, such as the sulfur-containing methylene bridges and the fluorobenzamide groups. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other pyrimidine-based compounds .
Properties
Molecular Formula |
C20H16F2N4O2S2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-fluoro-N-[[2-[[(2-fluorobenzoyl)amino]methylsulfanyl]pyrimidin-4-yl]sulfanylmethyl]benzamide |
InChI |
InChI=1S/C20H16F2N4O2S2/c21-15-7-3-1-5-13(15)18(27)24-11-29-17-9-10-23-20(26-17)30-12-25-19(28)14-6-2-4-8-16(14)22/h1-10H,11-12H2,(H,24,27)(H,25,28) |
InChI Key |
QJBNMIQOJBGWEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCSC2=NC(=NC=C2)SCNC(=O)C3=CC=CC=C3F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.